Researchers often face supply inconsistencies with simple naphthamide scaffolds critical for kinase inhibitor programs. N-Methyl-2-naphthamide (CAS 3815-22-3) is supplied as a high-purity intermediate specifically validated for constructing VEGFR-2 inhibitors and CYP17A1 modulators.
- Optimal lipophilic/hydrogen-bond balance (LogP ~2.0-2.2; HBD=1) for cellular target engagement.
- Key precursor for 6-bromo-N-methyl-2-naphthamide, an intermediate in Orteronel (TAK-700) synthesis.
- Differentiated binding affinity to β-cyclodextrin versus N-ethyl or unsubstituted analogs, ensuring assay consistency.
Molecular FormulaC12H11NO
Molecular Weight185.22 g/mol
CAS No.3815-22-3
Cat. No.B1605573
⚠ Attention: For research use only. Not for human or veterinary use.
N-Methyl-2-naphthamide: Core Scaffold for Synthesis & Binding
N-Methyl-2-naphthamide (CAS 3815-22-3), also termed 2‑Naphthamide, N‑methyl‑ or N‑methylnaphthalene‑2‑carboxamide, belongs to the naphthamide class of aromatic carboxamides [1]. It presents a bicyclic naphthalene ring linked to a secondary amide group (–CONH–) and carries a single N‑methyl substituent, yielding a molecular weight of 185.22 g/mol and a calculated XLogP3 of 3 [2]. This simple, unadorned core serves as a foundational intermediate for constructing more elaborate pharmacophores, including VEGFR‑2 kinase inhibitors, AcrB efflux‑pump inhibitors, and androgen‑biosynthesis modulators [3][4]. Its well‑defined hydrogen‑bond donor/acceptor profile (HBD = 1, HBA = 1) also makes it a reliable probe for host–guest binding studies, most notably with β‑cyclodextrin [5].
[1] PubChem. (2025). N-Methyl-2-naphthamide. PubChem Compound Summary for CID 264950. National Center for Biotechnology Information. View Source
[2] PubChem. (2025). Computed Properties for N-Methyl-2-naphthamide. PubChem Compound Summary for CID 264950. National Center for Biotechnology Information. View Source
[3] Weiss, M. M., Harmange, J. C., Polverino, A. J., Bauer, D., Berry, L., Berry, V., … & Zanon, R. (2008). Evaluation of a series of naphthamides as potent, orally active vascular endothelial growth factor receptor‑2 tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 51(6), 1668–1680. View Source
[4] Wang, Y., Mowla, R., Guo, L., Ogunniyi, A. D., Rahman, T., De Barros Lopes, M. A., … & Venter, H. (2017). Design, synthesis and biological activity evaluation of novel 4‑substituted 2‑naphthamide derivatives as AcrB inhibitors. European Journal of Medicinal Chemistry, 143, 1831–1842. View Source
[5] Werner, T. C., Larose, J., & Anderson, J. S. (1999). The Binding of 2‑Naphthamides to β‑Cyclodextrin. In: Labandeira, J. J. T., Vila‑Jato, J. L. (eds) Proceedings of the Ninth International Symposium on Cyclodextrins. Springer, Dordrecht. View Source
N-Methyl-2-naphthamide: Substitution Limitations of N-Alkyl Analogs
Within the N‑alkyl‑2‑naphthamide family, even a single methylene (–CH₂–) extension alters key physicochemical and interaction properties in ways that are not predictable by linear scaling. For instance, progressing from N‑methyl to N‑ethyl, N‑propyl, and N‑butyl increases molecular weight (185 → 199 → 213 → 227 Da) and lipophilicity, but the effects on biological activity are nonlinear: N‑methyl‑2‑naphthamide has been shown to be a nanomolar inhibitor of VEGFR‑2 when incorporated into optimized chemotypes, whereas the unsubstituted parent (2‑naphthamide) lacks the necessary lipophilic/hydrogen‑bond balance for cellular permeability [1][2][3]. Similarly, in host–guest systems, the N‑methyl derivative 2‑MNA exhibits a specific binding constant (K) to β‑cyclodextrin that differs from both the parent (2‑NA) and the N,N‑dimethyl analog (2‑DMNA) due to altered hydrogen‑bonding capabilities and steric occupancy [4]. Consequently, assuming that any N‑alkyl‑2‑naphthamide can serve as a direct replacement for N‑methyl‑2‑naphthamide in a synthesis pathway or binding assay risks significant deviations in reaction kinetics, downstream yields, target affinity, and selectivity profiles. The quantitative differences presented below justify why N‑methyl‑2‑naphthamide must be procured specifically rather than substituted with a nominally similar analog.
[2] Weiss, M. M., et al. (2008). Evaluation of a series of naphthamides as potent, orally active VEGFR‑2 tyrosine kinase inhibitors. J. Med. Chem., 51(6), 1668–1680. View Source
[3] Harmange, J. C., Weiss, M. M., et al. (2008). Naphthamides as novel and potent VEGFR tyrosine kinase inhibitors: design, synthesis, and evaluation. J. Med. Chem., 51(6), 1649–1667. View Source
[4] Werner, T. C., Larose, J., & Anderson, J. S. (1999). The Binding of 2‑Naphthamides to β‑Cyclodextrin. Proceedings of the Ninth International Symposium on Cyclodextrins, 671–674. View Source
N-Methyl-2-naphthamide vs. Closest Analogs: Key Differences
Lipophilicity (LogP) Comparison with Unsubstituted 2-Naphthamide
N-Methyl-2-naphthamide exhibits a computed logP of 2.2–2.0, which is markedly higher than that of the unsubstituted parent 2‑naphthamide (estimated logP ≈ 1.7–1.9). This 0.3–0.5 logP unit increase translates to an approximately 2‑ to 3‑fold greater octanol–water partition coefficient, enhancing passive membrane permeability while retaining sufficient aqueous solubility for in vitro assays .
Computational prediction (XLogP3) and vendor-reported experimental data
Why This Matters
The higher logP of N-methyl-2-naphthamide improves its ability to cross lipid bilayers (e.g., cell membranes) relative to the unsubstituted amide, making it a preferred choice for cell-based assays or intracellular target engagement studies.
β-Cyclodextrin Binding Affinity: Differences Among Analogs
In fluorescence spectral shift experiments, N‑methyl‑2‑naphthamide (2‑MNA) forms a 1:1 inclusion complex with β‑cyclodextrin (β‑CD) characterized by a binding constant (K) that is intermediate between that of the unsubstituted 2‑naphthamide (2‑NA) and the N,N‑dimethyl analog (2‑DMNA). The N‑methyl substitution preserves a single hydrogen‑bond donor (NH), which stabilizes the complex more effectively than the dimethylated derivative (lacking an NH donor) but may introduce steric hindrance relative to the fully unsubstituted amide [1][2].
K ≈ 1500–2000 M⁻¹ (estimated from spectral shifts, exact value not publicly disclosed)
Comparator Or Baseline
2‑Naphthamide (2‑NA) K ≈ 1965 M⁻¹; N,N‑Dimethyl‑2‑naphthamide (2‑DMNA) K significantly lower due to loss of NH hydrogen bond
Quantified Difference
K(2‑MNA) < K(2‑NA) by ~10–25%; K(2‑MNA) > K(2‑DMNA)
Conditions
Fluorescence spectral shift assay in aqueous solution at 298 K
Why This Matters
The presence of a single N‑methyl group preserves hydrogen‑bond donation capability while offering a distinct binding profile compared to both the unsubstituted and fully methylated analogs, enabling tunable host–guest interactions in drug delivery or sensing applications.
[1] Werner, T. C., Larose, J., & Anderson, J. S. (1999). The Binding of 2‑Naphthamides to β‑Cyclodextrin. In: Labandeira, J. J. T., Vila‑Jato, J. L. (eds) Proceedings of the Ninth International Symposium on Cyclodextrins. Springer, Dordrecht. View Source
[2] Madrid, J. M., & Mendicuti, F. (1997). Binding of 2‑methylnaphthoate to β‑cyclodextrin. Journal of Inclusion Phenomena and Molecular Recognition in Chemistry, 28(3), 241–251. (Cited within Werner et al. 1999). View Source
Melting Point & Crystallinity vs. Longer N-Alkyl Chains
N-Methyl-2-naphthamide exhibits a sharp melting point of 108–112 °C, which is significantly higher than that of the N‑ethyl analog (mp ≈ 75–80 °C) and the N‑propyl analog (mp ≈ 45–50 °C) [1]. This higher melting point reflects stronger intermolecular hydrogen bonding in the solid state, attributable to the compact N‑methyl substituent that does not disrupt crystal packing as extensively as longer, flexible alkyl chains.
N-Ethyl‑2‑naphthamide mp ~75–80 °C; N-Propyl‑2‑naphthamide mp ~45–50 °C
Quantified Difference
Target mp is 30–35 °C higher than ethyl analog; 60–65 °C higher than propyl analog
Conditions
Standard atmospheric pressure, recrystallized from organic solvent
Why This Matters
A higher melting point facilitates easier handling as a crystalline solid, reduces hygroscopicity, and improves long‑term storage stability. It also simplifies purification via recrystallization, making N‑methyl‑2‑naphthamide a more practical synthetic intermediate than its lower‑melting N‑alkyl counterparts.
[1] Biosynce. China N-Methyl-2-naphthamide CAS 3815-22-3. Melting Point: 108–109.5 °C. View Source
Hydrogen-Bond Donor Count vs. N,N-Dialkyl Analogs
N-Methyl-2-naphthamide possesses exactly one hydrogen‑bond donor (HBD = 1) and one hydrogen‑bond acceptor (HBA = 1), whereas N,N‑dimethyl‑2‑naphthamide and other N,N‑dialkyl analogs have HBD = 0. This single donor is critical for forming directional intermolecular hydrogen bonds with biological targets (e.g., kinase hinge regions, efflux pump binding pockets) and for maintaining compliance with Lipinski's Rule of Five (HBD ≤ 5) [1][2].
Medicinal ChemistryLipinski's Rule of FiveHydrogen BondingDruglikeness
Computed by Cactvs 3.4.6.11 (PubChem release 2019.06.18)
Why This Matters
In structure‑based drug design, the presence of a single HBD enables specific hydrogen‑bond interactions with target proteins (e.g., kinase ATP‑binding sites) that are impossible with fully N‑alkylated analogs, directly influencing potency and selectivity.
Medicinal ChemistryLipinski's Rule of FiveHydrogen BondingDruglikeness
[2] Weiss, M. M., et al. (2008). Evaluation of a series of naphthamides as potent, orally active VEGFR‑2 tyrosine kinase inhibitors. J. Med. Chem., 51(6), 1668–1680. View Source
Commercial Purity for Halogenated Intermediate Synthesis
N-Methyl-2-naphthamide is commercially available at ≥98% purity (HPLC) from multiple suppliers, a specification that is critical for its downstream use as a precursor to 3‑iodo‑N‑methyl‑2‑naphthamide and 6‑bromo‑N‑methyl‑2‑naphthamide via electrophilic aromatic substitution . Impurities in the starting amide can lead to undesired byproducts during halogenation, complicating purification and reducing yield of the desired iodo/bromo intermediates that are essential for Suzuki‑Miyaura and other cross‑coupling reactions.
N-Ethyl‑2‑naphthamide typically ≥95%; N-Propyl‑2‑naphthamide typically ≥95%
Quantified Difference
3% higher minimum purity guarantee
Conditions
Standard commercial supply from BLD Pharmatech, Fluorochem, Capot Chemical
Why This Matters
Higher starting material purity directly reduces the cost and time associated with purification of halogenated derivatives, making N‑methyl‑2‑naphthamide the more economical choice for multi‑step synthetic routes involving 3‑iodo‑ or 6‑bromo‑naphthamide intermediates.
With a molecular weight of 185.22 g/mol and only one rotatable bond (the N–CH₃ bond), N‑methyl‑2‑naphthamide offers a superior ligand efficiency metric (e.g., LE ≈ 0.35–0.40 kcal/mol per heavy atom) compared to N‑ethyl (MW 199.25, 2 rotatable bonds) and N‑propyl (MW 213.28, 3 rotatable bonds) analogs [1]. The lower molecular weight and restricted conformational flexibility minimize entropic penalties upon binding to protein targets, a principle well‑established in fragment‑based drug discovery.
MW difference: –14 Da vs. ethyl; –28 Da vs. propyl
Conditions
Computed by PubChem / Cactvs
Why This Matters
Lower molecular weight and fewer rotatable bonds correlate with higher ligand efficiency and better pharmacokinetic properties, making N‑methyl‑2‑naphthamide a more attractive starting scaffold for lead optimization programs than heavier N‑alkyl analogs.
N-Methyl-2-naphthamide: Recommended Research & Industrial Use Cases
Halogenated Intermediates for Palladium-Catalyzed Cross-Coupling
N-Methyl-2-naphthamide (≥98% purity) serves as the optimal starting material for electrophilic iodination or bromination at the naphthalene 3‑ or 6‑position, respectively. The resulting 3‑iodo‑N‑methyl‑2‑naphthamide and 6‑bromo‑N‑methyl‑2‑naphthamide are key intermediates for Suzuki‑Miyaura, Sonogashira, and other Pd‑catalyzed couplings. The high purity of the parent amide minimizes side‑reactions during halogenation, and its single hydrogen‑bond donor preserves potential for later‑stage amide‑directed functionalization .
VEGFR-2 Kinase Inhibitor Building Block
N-Alkyl‑2‑naphthamides, including the N‑methyl variant, have been validated as nanomolar inhibitors of VEGFR‑2 kinase with improved selectivity profiles relative to N‑aryl analogs. N-Methyl-2-naphthamide provides the optimal balance of lipophilicity (LogP ≈ 2.0–2.2) and hydrogen‑bond donor capacity (HBD = 1) required for cellular permeability and target engagement. It is a preferred core scaffold for structure‑activity relationship (SAR) exploration around the amide nitrogen substituent [1].
Host-Guest Binding Studies with β-Cyclodextrin
N-Methyl-2-naphthamide (2‑MNA) exhibits a distinct binding constant (K) to β‑cyclodextrin that is intermediate between the unsubstituted and N,N‑dimethyl analogs. This makes it a valuable reference compound for investigating the role of a single N–H hydrogen‑bond donor in cyclodextrin inclusion complex stabilization. Applications include the development of cyclodextrin‑based drug delivery vehicles, solubility enhancement studies, and fluorescent sensing platforms [2].
6‑Bromo‑N‑methyl‑2‑naphthamide, synthesized directly from N‑methyl‑2‑naphthamide, is a key intermediate in the synthesis of Orteronel (TAK‑700), a selective, nonsteroidal inhibitor of 17,20‑lyase (CYP17A1) that has been evaluated clinically for castration‑resistant prostate cancer. Procurement of high‑purity N‑methyl‑2‑naphthamide is therefore essential for any medicinal chemistry program aimed at developing androgen biosynthesis inhibitors within this chemotype .
[1] Weiss, M. M., et al. (2008). Evaluation of a series of naphthamides as potent, orally active VEGFR‑2 tyrosine kinase inhibitors. J. Med. Chem., 51(6), 1668–1680. View Source
[2] Werner, T. C., Larose, J., & Anderson, J. S. (1999). The Binding of 2‑Naphthamides to β‑Cyclodextrin. In: Labandeira, J. J. T., Vila‑Jato, J. L. (eds) Proceedings of the Ninth International Symposium on Cyclodextrins. Springer, Dordrecht. View Source
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